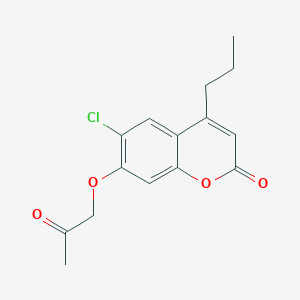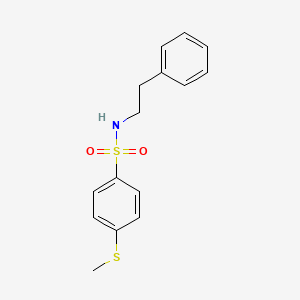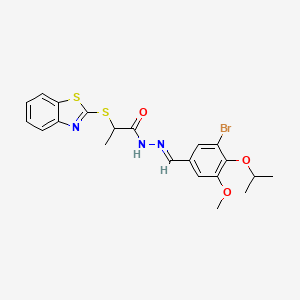![molecular formula C15H12Cl2N2O3 B5848573 N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide, also known as DCFNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders. In drug discovery, N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用機序
N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide exerts its effects by binding to specific targets in cells, including ion channels and enzymes. Specifically, N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to bind to the voltage-gated potassium channel Kv1.3, resulting in the inhibition of potassium efflux and the depolarization of the cell membrane. This, in turn, leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of ion channels and neurotransmitter receptors. Additionally, N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for specific targets, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide also has some limitations, including its instability in aqueous solutions and its limited solubility in organic solvents.
将来の方向性
There are several future directions for research on N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential applications in the treatment of neurological disorders and inflammatory and oxidative stress-related disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide in various applications.
合成法
N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with thionyl chloride to form 3,5-dichloro-2-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminobenzamide to form N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide.
特性
IUPAC Name |
N-(2-carbamoylphenyl)-3,5-dichloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-22-13-10(6-8(16)7-11(13)17)15(21)19-12-5-3-2-4-9(12)14(18)20/h2-7H,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGCPMOSACMTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5848501.png)
![N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5848509.png)






![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)
![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propanoic acid](/img/structure/B5848552.png)

![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)